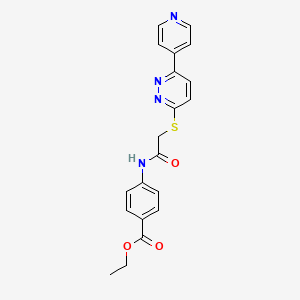

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

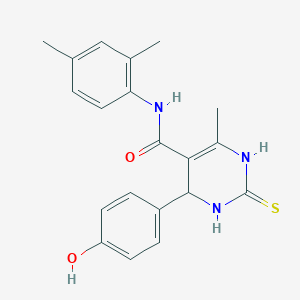

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazin-3-yl group attached to a pyridin-4-yl group via a sulfanylacetyl group. An amino group is attached to the acetyl group, which is further connected to a benzoate group via an ethyl linker.Scientific Research Applications

Heterocycles in Asymmetric Synthesis

The study by Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction of acyclic compounds, leading to the synthesis of chiral building blocks for enantioselective alkaloid synthesis. This research demonstrates the utility of complex chemical reactions in constructing chiral molecules, which are crucial for the development of pharmaceuticals and other biologically active compounds Hirai et al., 1992.

Synthesis and Antifungal Evaluation

Ergenç et al. (1990) investigated the synthesis of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, showcasing the relevance of such compounds in antifungal research. This highlights the role of complex organic molecules in developing new antifungal agents, which is essential for agriculture and pharmaceutical industries Ergenç et al., 1990.

Novel Benzothiazole Derivatives

Bhoi et al. (2016) focused on the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, examining their antibacterial, antioxidant, and antitubercular activities. This research underscores the significance of synthesizing new compounds to address the ongoing need for more effective treatments against infectious diseases Bhoi et al., 2016.

Hydrogen-Bonded Supramolecular Structures

Research by Portilla et al. (2007) delved into the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, contributing to the understanding of molecular interactions and their potential applications in material science and drug design Portilla et al., 2007.

Synthesis and Molecular Docking

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, conducting in silico molecular docking screenings to explore their potential as GlcN-6-P synthase inhibitors. This study illustrates the integration of chemical synthesis and computational methods to identify new therapeutic targets and drug candidates Flefel et al., 2018.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It is intended for research use only and is not suitable for human or veterinary use.

Future Directions

Properties

IUPAC Name |

ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-3-5-16(6-4-15)22-18(25)13-28-19-8-7-17(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWWYKHHDKZTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)

![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)

![N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2762007.png)

![3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea](/img/structure/B2762008.png)

![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)

![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)

![1-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2762013.png)

![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2762014.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic acid](/img/structure/B2762015.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)